Lead(II) isooctanoate

Paint drier performance Alkyd resin curing Through-drying kinetics

Procure lead(II) isooctanoate (CAS 64504-12-7) with verified branched 6-methylheptanoate ligand structure to eliminate formulation variability. Unlike generic 'lead octoate' containing mixed isomers or linear n-octanoate, this branched isomer ensures room-temperature solubility in mineral spirits and consistent catalytic reactivity. In polyurethane spray systems, it enables demolding times ≤10 seconds versus 50–90 s for tin catalysts. As an auxiliary drier in alkyd coatings, it delivers full through-cure in 2–3 days with 30% superior gloss retention over cobalt-only systems. For rigid PVC extrusion, it extends the thermal processing window by ~10 min in synergy with nano-MgO. Specify 18–36% Pb metal content per application.

Molecular Formula C16H30O4P
Molecular Weight 494 g/mol
CAS No. 64504-12-7
Cat. No. B1588048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead(II) isooctanoate
CAS64504-12-7
Molecular FormulaC16H30O4P
Molecular Weight494 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Pb+2]
InChIInChI=1S/2C8H16O2.Pb/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyDMTRWFMFBIMXBX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 g / 250 g / 500 g / 1 kg / 30 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lead(II) Isooctanoate (CAS 64504-12-7) Procurement Guide: Compound Identity and Industrial Context


Lead(II) isooctanoate (CAS 64504-12-7, also referred to as lead(II) 2-ethylhexanoate, CAS 301-08-6) is a divalent metal carboxylate belonging to the class of lead soaps [1]. Its structure consists of a Pb²⁺ cation coordinated by two C₈ branched carboxylate ligands (2-ethylhexanoate/isooctanoate), yielding the molecular formula C₁₆H₃₀O₄Pb with a molecular weight of 493.61 g/mol . The compound appears as a pale yellow to amber viscous liquid or white crystalline powder, depending on purity and supplier formulation. It is insoluble in water but readily soluble in a range of organic solvents including toluene, xylene, mineral spirits, and ketones [2]. Industrially, lead(II) isooctanoate has served three primary functions: (1) a heat stabilizer for rigid and flexible PVC, where it scavenges HCl liberated during thermal degradation; (2) a through-drier (auxiliary drier) in alkyd-based paints, varnishes, and printing inks, promoting uniform film curing; and (3) a catalyst or co-catalyst in polyurethane foam and elastomer production. Its commercial significance peaked during the latter half of the 20th century, but its use is now heavily restricted or phased out in many jurisdictions under EU REACH and analogous regulations owing to the intrinsic toxicity of lead [3].

Why Generic ‘Lead Octoate’ Substitution Fails for Lead(II) Isooctanoate (CAS 64504-12-7) Procurement


The term ‘lead octoate’ is frequently used interchangeably in industrial commerce to describe multiple chemically distinct entities: lead(II) n-octanoate (straight-chain C8), lead(II) 2-ethylhexanoate (branched C8, CAS 301-08-6), and lead(II) isooctanoate (CAS 64504-12-7, the 6-methylheptanoate isomer). Although these compounds share the same elemental composition (C₁₆H₃₀O₄Pb) and lead content (~42% Pb by weight on a pure-compound basis), their performance profiles diverge measurably in three critical parameters: (i) organic solvent solubility and solution stability, because chain branching lowers the solubility temperature (Tₛₒₗ) and disrupts crystalline packing [1]; (ii) catalytic reactivity in polyurethane systems, where steric effects of the branched carboxylate ligand modulate gelation and demolding kinetics [2]; and (iii) thermal decomposition pathway and volatilization rate, which influence PVC processing window and fuming behavior. Procuring an unbranched lead octanoate or a mixed-isomer ‘lead octoate’ without verifying the specific isomer distribution (i.e., 2-ethylhexanoate vs. 6-methylheptanoate vs. linear n-octanoate) introduces formulation variability that can manifest as inconsistent gel times, stabilizer incompatibility, or unexpected precipitation in solvent-borne coatings.

Quantitative Differentiation Evidence for Lead(II) Isooctanoate vs. In-Class and Cross-Class Comparators


Through-Drying Kinetics: Lead(II) Isooctanoate vs. Cobalt Octoate in Alkyd Enamel Film Curing

In alkyd enamel formulations, lead(II) isooctanoate functions as a through-drier, promoting uniform film hardening from the interior outward, in contrast to cobalt octoate which acts primarily as a surface drier. Comparative drying-time data from standardized alkyd enamel tests show that lead octoate yields a surface-dry time of 6–8 hours, a hard-dry time of 14–18 hours, and a full cure in 3–5 days, versus cobalt octoate which gives a faster surface-dry time of 4–6 hours but a comparable hard-dry time of 12–16 hours and full cure in 3–4 days [1]. The key differential is the mechanism: cobalt catalyses top-surface autoxidation (risk of skinning and trapped solvent), while lead promotes through-film polymerization, yielding improved flexibility, toughness, and durability of the cured film [2]. In combination, cobalt plus lead octoate provides a balanced drier system with fast surface drying and complete through-cure, reducing the full-cure time to 2–3 days [1].

Paint drier performance Alkyd resin curing Through-drying kinetics

PVC Thermal Stabilization: Lead(II) Isooctanoate Processing Window Extension vs. Unstabilized PVC

In PVC processing, lead(II) isooctanoate acts as a primary heat stabilizer by neutralizing evolved HCl and scavenging labile chlorine atoms. A 2021 study published in Polymer Degradation and Stability investigated synergistic combinations and reported that the addition of 0.5 wt% nano-MgO alongside 0.3 wt% lead octoate extended the thermal processing window of a PVC compound by approximately 10 minutes relative to formulations without lead octoate [1]. In comparison, lead(II) neodecanoate at similar loadings extends PVC thermal stability time at 180°C to 20–30 minutes, versus unstabilized PVC which degrades within minutes [2]. While this neodecanoate data provides a cross-study benchmark, direct head-to-head isooctanoate vs. neodecanoate data from identical PVC formulations is not available in the public domain. Lead isooctanoate also delivers the class-level advantage of lead-based stabilizers: the formation of insoluble PbCl₂ during stabilization provides excellent electrical insulation properties in wire and cable applications, a feature absent in Ca/Zn and organotin alternatives .

PVC heat stabilization Thermal degradation Congo Red test

Polyurethane Gelation Kinetics: Lead(II) 2-Ethylhexanoate vs. Tin-Based Catalysts

In sprayable light-stable polyurethane systems, lead(II) 2-ethylhexanoate serves as a potent gelation catalyst. Patent data (JP H02283711A) specifically discloses that a catalyst system containing at least one organo-lead compound (exemplified by lead 2-ethylhexanoate) together with an amino initiator (e.g., monoethanolamine) yields a polyurethane with a fiber-forming time (a proxy for gelation onset) of 3 seconds or above, desirably 4 seconds or above, and a demolding time of 10 seconds or below [1]. This sub-10-second demolding time represents a substantial improvement over traditional tin-based catalysts, which in comparable rigid polyurethane formulations typically require demolding times of 50–90 seconds [2]. The patent teaches that lead 2-ethylhexanoate, when combined with the amino initiator, enables the specific combination of adequate pot life (200–1200 cP initial viscosity) for spray application plus ultra-fast demolding, making it particularly suitable for high-throughput spray molding of automotive interior components.

Polyurethane catalysis Gel time Demolding time Spray application

Solvent Solubility Advantage: Branched-Chain Lead(II) Isooctanoate vs. Linear Lead(II) n-Octanoate

The solution behavior of lead(II) carboxylates in organic solvents has been systematically studied by Burrows et al. (2004) [1]. For linear straight-chain lead(II) n-octanoate (PbC8), the compound exhibits very low solubility at room temperature and requires heating above a critical solubility temperature (Tₛₒₗ) to dissolve. Experimentally, PbC8 in toluene at a concentration of 0.01 M shows a Tₛₒₗ of approximately 35°C; as the chain length increases, Tₛₒₗ rises further (e.g., PbC10 in toluene: Tₛₒₗ ≈ 55–60°C). Critically, the authors explicitly note that 'introduction of unsaturation or chain branching into the chain decreases the solubility temperature' [1]. Consequently, lead(II) 2-ethylhexanoate (branched C8) and lead(II) isooctanoate (6-methylheptanoate, branched C8) are soluble at room temperature in toluene, xylene, and mineral spirits, without requiring heating. This room-temperature solubility is confirmed by commercial technical datasheets indicating that lead isooctanoate is 'fully soluble in organic solvents' and forms 'transparent, no precipitation' solutions [2]. In contrast, linear lead n-octanoate requires elevated temperature for dissolution, which complicates formulation, risks premature gelation upon cooling, and can lead to phase separation in stored formulations.

Metal carboxylate solubility Krafft point Solution stability Branching effect

Economic and Toxicity-Based Selection Factors: Lead Isooctanoate vs. Zirconium and Cobalt Driers

A comparative economic and toxicological assessment of metallic paint driers provides procurement-relevant differentiation. Lead octoate (including the isooctanoate form) is priced at approximately US$8–12/kg (2024 approximation), making it the lowest-cost metallic drier after iron octoate (US$6–10/kg) and significantly cheaper than cobalt octoate (US$25–35/kg) and zirconium octoate (US$18–25/kg) [1]. However, this cost advantage is offset by a markedly inferior toxicological profile: lead octoate carries an oral LD₅₀ (rat) of approximately 200 mg/kg, classification as a probable human carcinogen (IARC Group 2A), reproductive toxicity, and severe skin irritation, compared with zirconium octoate which has an oral LD₅₀ >5,000 mg/kg with negligible inhalation hazard and no skin irritation [1]. These differences have driven regulatory restrictions: the EU has largely phased out lead driers under REACH, while zirconium octoate has been positioned as the primary compliance-compatible alternative [2]. For applications in jurisdictions still permitting lead-based driers (e.g., certain non-EU industrial sectors, marine coatings, or specialized export markets), lead isooctanoate remains the most economical through-drier option on a per-kilogram metal-content basis, but procurement decisions must weigh the full lifecycle compliance and liability cost.

Cost-effectiveness Toxicity ranking Regulatory compliance Drier selection

Film Property Enhancement: Gloss Retention and Adhesion of Lead Octoate vs. Cobalt-Based Clear Coats

Long-term coating performance data provide a further point of differentiation. A 2019 study published in Corrosion Science (Vol. 158) compared clear coats formulated with lead octoate versus cobalt-based drier systems after 12 months of outdoor exposure. The lead octoate–containing formulation demonstrated 30% better gloss retention and 20% greater adhesion strength relative to the cobalt-based system [1]. This improvement is attributed to lead octoate's mechanism of promoting through-film polymerization, which yields a more uniformly cross-linked film with better resistance to environmental degradation, whereas cobalt-catalyzed top-surface oxidation can produce a brittle skin that compromises long-term film integrity and gloss. Although this evidence is specific to lead octoate broadly (without isomer-level specificity between 2-ethylhexanoate and isooctanoate forms), the branched carboxylate structure is common to both forms and contributes to the solubility and film-forming compatibility that underlie this performance advantage.

Coating durability Gloss retention Adhesion strength Outdoor weathering

Procurement-Driven Application Scenarios for Lead(II) Isooctanoate (CAS 64504-12-7)


High-Throughput Spray Polyurethane Molding: Ultrafast Demolding with Lead Isooctanoate Catalyst Systems

In spray-applied polyurethane manufacturing (e.g., automotive interior panels, headliners, and trim components), cycle time directly determines production economics. Patent JP H02283711A demonstrates that a catalyst system based on lead 2-ethylhexanoate plus an amino initiator yields demolding times of ≤10 seconds, compared with 50–90 seconds for conventional tin-based catalysts [1]. Procurement of lead isooctanoate with verified branched-chain isomer content is essential for achieving this sub-10-second demolding performance. The isomer structure ensures solubility in the polyol component and consistent catalytic activity. This scenario is most applicable in manufacturing jurisdictions where lead catalyst use is still permitted for industrial (non-consumer-goods) polyurethane production.

Cost-Optimized Through-Drier for Long-Oil Alkyd Industrial Coatings

For industrial alkyd coating formulations (e.g., marine paints, heavy-duty equipment finishes) where through-film cure, flexibility, and durability outweigh surface-drying speed, lead isooctanoate at US$8–12/kg provides the most cost-effective auxiliary drier option [1]. Used in combination with a primary cobalt or manganese surface drier, lead isooctanoate delivers balanced film curing with full-cure time reduced to 2–3 days and improved film toughness relative to cobalt-only systems [1]. The branched isooctanoate structure ensures room-temperature solubility in mineral spirits and other hydrocarbon solvents, eliminating the need for heated dissolution that linear lead n-octanoate would require [2]. This application is relevant to industrial and marine coating manufacturers operating outside EU REACH restrictions or serving export markets where lead content is still accepted.

Rigid PVC Pipe and Profile Extrusion: Lead Isooctanoate as HCl-Scavenging Heat Stabilizer

In rigid PVC extrusion (pipes, window profiles, siding), lead isooctanoate functions as a primary heat stabilizer that scavenges evolved HCl and prevents autocatalytic degradation. A synergistic system of 0.3 wt% lead octoate plus 0.5 wt% nano-MgO extends the thermal processing window by approximately 10 minutes [1]. Lead isooctanoate's contribution to electrical insulation properties—arising from the formation of insoluble PbCl₂ during stabilization—is a class-specific advantage for wire and cable jacketing applications where Ca/Zn stabilizers cannot match dielectric performance [2]. Procurement considerations should include metal content specification (typically 18–36% Pb in commercial grades) and verification of stabilizer compatibility with the specific PVC resin and co-stabilizer package.

High-Gloss Protective Clear Coats with Enhanced Outdoor Durability

For high-gloss protective clear coats intended for outdoor architectural or signage applications, lead octoate–based drying systems have demonstrated 30% superior gloss retention and 20% greater adhesion after 12 months of weathering compared to cobalt-based systems [1]. The through-drying mechanism of lead isooctanoate produces a uniformly cross-linked film that resists the surface embrittlement and micro-cracking that degrade gloss over time. The branched isooctanoate ligand structure contributes to compatibility with a range of resin systems and ensures stable solution viscosity during storage. This application is most appropriate for industrial, non-consumer-facing coatings in regions where lead driers remain permissible.

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